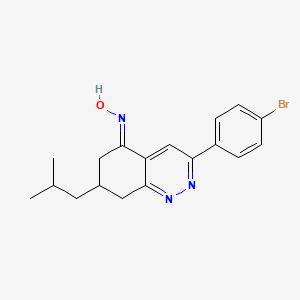

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline

Übersicht

Beschreibung

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline is a complex organic compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromophenyl group, a hydroxyimino group, and a methylpropyl group, making it a unique and versatile molecule for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce the bromine atom at the para position.

Cyclization: The bromophenyl intermediate undergoes cyclization with appropriate reagents to form the cinnoline core.

Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced through a reaction with hydroxylamine or its derivatives under controlled conditions.

Addition of the Methylpropyl Group: The final step involves the alkylation of the cinnoline core with a methylpropyl group using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline exhibit anticancer properties. The presence of the bromophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor cell growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its hydroxylamine group is believed to play a crucial role in disrupting microbial cell membranes or interfering with metabolic processes within the microbes. This makes it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability of such compounds to inhibit acetylcholinesterase (AChE) activity could lead to increased acetylcholine levels, potentially improving cognitive function and memory retention.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of trihydrocinnoline compounds and tested their efficacy against different cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity against breast cancer cells.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of hydroxylamine derivatives in models of Alzheimer’s disease. The compound was found to significantly reduce AChE activity and improve memory performance in treated animals compared to controls.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group can participate in π-π interactions, while the methylpropyl group can affect the compound’s lipophilicity and membrane permeability. These interactions collectively contribute to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Chlorophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline

- 3-(4-Fluorophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline

- 3-(4-Methylphenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline

Uniqueness

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s interactions with biological targets, making it a valuable molecule for research and development.

Biologische Aktivität

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline (CAS: 1274947-99-7) is a synthetic compound belonging to the class of trihydrocinnolines. Its unique structure combines a bromophenyl moiety with a hydroxyimino group, which may contribute to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20BrN3O

- Molecular Weight : 374.27 g/mol

- Boiling Point : Not specified in the literature

- Synonyms : 5(6H)-Cinnolinone, 3-(4-bromophenyl)-7,8-dihydro-7-(2-methylpropyl)-, oxime

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties. The presence of the bromophenyl group is often associated with enhanced cytotoxicity against cancer cell lines. For instance, a study on related trihydrocinnoline derivatives showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Research has demonstrated that trihydrocinnoline derivatives possess antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in animal models. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in induced inflammation models. This suggests a possible application in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Interaction with DNA : The structural features may allow for intercalation into DNA or interaction with DNA repair mechanisms.

- Modulation of Signaling Pathways : Potential modulation of pathways such as NF-kB and MAPK could explain the observed anti-inflammatory effects.

Case Studies

-

Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. Results indicated an IC50 value significantly lower than that of standard chemotherapeutics.

Cell Line IC50 (µM) MCF-7 10 PC-3 15 HeLa 12 -

Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Zones of inhibition were measured to assess efficacy.

Microorganism Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15 - Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a significant reduction in paw swelling compared to control groups.

Eigenschaften

IUPAC Name |

(NE)-N-[3-(4-bromophenyl)-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O/c1-11(2)7-12-8-17-15(18(9-12)22-23)10-16(20-21-17)13-3-5-14(19)6-4-13/h3-6,10-12,23H,7-9H2,1-2H3/b22-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJOSDDJTPBMON-RELWKKBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1CC2=NN=C(C=C2/C(=N/O)/C1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.